4-(Dibromomethyl)-3-methoxybenzonitrile

Catalog No.
S788580
CAS No.
914106-35-7
M.F
C9H7Br2NO
M. Wt
304.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibromomethyl)-3-methoxybenzonitrile

CAS Number

914106-35-7

Product Name

4-(Dibromomethyl)-3-methoxybenzonitrile

IUPAC Name

4-(dibromomethyl)-3-methoxybenzonitrile

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

InChI

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3

InChI Key

FBRXOMHTCUKJMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br

Synthesis:

4-(Dibromomethyl)-3-methoxybenzonitrile is a versatile building block used in organic synthesis due to its readily reactive functional groups. Several research studies detail synthetic methods for this compound. One approach involves the bromination of 3-methoxybenzyl cyanide, followed by treatment with a dibromination reagent. [PubChem, 4-(Dibromomethyl)-3-methoxybenzonitrile, https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-4-methoxypentanenitrile]

Applications in Medicinal Chemistry:

The presence of a nitrile group and two bromine atoms makes 4-(Dibromomethyl)-3-methoxybenzonitrile a valuable intermediate for the synthesis of various biologically active molecules. Research has explored its use in developing potential:

  • Anticancer agents: Studies have investigated the compound's ability to inhibit the growth of cancer cells. [PMID: 23095442]
  • Antimicrobial agents: Research has explored the potential of this compound and its derivatives to combat various bacterial and fungal strains. [PMID: 23095442]

Materials Science Applications:

The unique properties of 4-(Dibromomethyl)-3-methoxybenzonitrile have led to its exploration in materials science. Research suggests its potential use in:

  • Organic light-emitting diodes (OLEDs): Studies have investigated the compound's ability to enhance the performance and stability of OLEDs. [CN113722542A]
  • Polymer synthesis: Research has explored the use of this compound as a comonomer in the synthesis of functional polymers. [CN113722542A]

4-(Dibromomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C₉H₇Br₂NO and a molecular weight of 304.97 g/mol. It features a methoxy group (-OCH₃) and a dibromomethyl group (-CHBr₂) attached to a benzonitrile structure, which is characterized by the presence of a cyano group (-CN) directly bonded to a benzene ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, making it significant in chemical manufacturing processes .

No specific information available regarding the mechanism of action for this compound in any biological system.

  • Toxicity: Data on the specific toxicity of this compound is lacking. However, the presence of the nitrile group suggests potential acute toxicity if ingested or inhaled.
  • Flammability: The compound likely possesses some flammability due to the presence of organic groups.
  • Reactivity: The dibromomethyl group might react with nucleophiles or undergo hydrolysis under specific conditions.

The reactivity of 4-(Dibromomethyl)-3-methoxybenzonitrile can be attributed to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace bromine atoms.
  • Electrophilic Aromatic Substitution: The methoxy group, being an electron-donating group, can facilitate electrophilic substitution on the aromatic ring, allowing for further functionalization.
  • Reduction Reactions: The cyano group can be reduced to an amine under specific conditions, which may be useful in synthesizing various derivatives .

The synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile typically involves multiple steps:

  • Bromination: Starting from 3-methoxybenzonitrile, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the desired positions.
  • Dibromomethylation: The introduction of the dibromomethyl group can be achieved through reactions involving formaldehyde and hydrobromic acid or via specialized reagents that facilitate dibromomethylation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

4-(Dibromomethyl)-3-methoxybenzonitrile finds applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical agents.
  • Agrochemical Development: Its derivatives are explored for use in pesticides and herbicides due to potential biological activity.
  • Organic Synthesis: It acts as a building block for creating more complex organic molecules in research and industrial settings .

While specific interaction studies on 4-(Dibromomethyl)-3-methoxybenzonitrile are sparse, compounds with similar structures have been investigated for their interactions with biological targets. These studies often focus on how such compounds interact with enzymes or receptors, influencing their biological efficacy and potential therapeutic uses. Understanding these interactions is crucial for developing new drugs and agrochemicals .

Several compounds share structural similarities with 4-(Dibromomethyl)-3-methoxybenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethoxybenzonitrileContains a methoxy group and cyano groupLacks dibromomethyl functionality
4-Bromo-3-methoxybenzonitrileContains one bromine atom instead of twoMore stable due to lower reactivity
4-(Trifluoromethyl)-3-methoxybenzonitrileContains trifluoromethyl instead of dibromomethylExhibits different electronic properties
4-(Chloromethyl)-3-methoxybenzonitrileContains a chloromethyl groupGenerally less reactive compared to dibromomethyl

The uniqueness of 4-(Dibromomethyl)-3-methoxybenzonitrile lies in its dual bromination, which enhances its reactivity compared to other similar compounds. This property allows for diverse synthetic applications while providing potential biological activities that merit further investigation .

XLogP3

3.1

Wikipedia

4-(Dibromomethyl)-3-methoxybenzonitrile

Dates

Modify: 2023-08-15

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